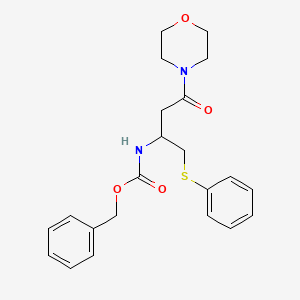

Benzyl 4-morpholino-4-oxo-1-(phenylthio)butan-2-ylcarbamate

Description

Properties

Molecular Formula |

C22H26N2O4S |

|---|---|

Molecular Weight |

414.5 g/mol |

IUPAC Name |

benzyl N-(4-morpholin-4-yl-4-oxo-1-phenylsulfanylbutan-2-yl)carbamate |

InChI |

InChI=1S/C22H26N2O4S/c25-21(24-11-13-27-14-12-24)15-19(17-29-20-9-5-2-6-10-20)23-22(26)28-16-18-7-3-1-4-8-18/h1-10,19H,11-17H2,(H,23,26) |

InChI Key |

RHPYQTFRGJXXJX-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCN1C(=O)CC(CSC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

The synthesis of N-Benzyloxycarbonyl-4-[(3R)-3-amino-1-oxo-4-(phenylthio)butyl]morpholine involves several stepsThe reaction conditions typically involve the use of solvents like dichloromethane and reagents such as benzyl chloroformate . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

N-Benzyloxycarbonyl-4-[(3R)-3-amino-1-oxo-4-(phenylthio)butyl]morpholine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, where the benzyloxycarbonyl group can be replaced by other functional groups. Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction and conditions employed.

Scientific Research Applications

N-Benzyloxycarbonyl-4-[(3R)-3-amino-1-oxo-4-(phenylthio)butyl]morpholine has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is involved in the study of cell death mechanisms and apoptosis.

Medicine: Research on this compound contributes to the development of therapeutic agents targeting cell death pathways.

Industry: It is used in the production of chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-Benzyloxycarbonyl-4-[(3R)-3-amino-1-oxo-4-(phenylthio)butyl]morpholine involves its role as an intermediate in the production of cell death regulators. It interacts with molecular targets and pathways involved in apoptosis, leading to the regulation of cell death processes .

Comparison with Similar Compounds

Similar compounds to N-Benzyloxycarbonyl-4-[(3R)-3-amino-1-oxo-4-(phenylthio)butyl]morpholine include:

- N-Benzyloxycarbonyl-4-[(3R)-3-amino-1-oxo-4-(phenylthio)butyl]morpholine analogs with different substituents on the phenylthio group.

- Compounds with similar molecular structures but different functional groups. The uniqueness of N-Benzyloxycarbonyl-4-[(3R)-3-amino-1-oxo-4-(phenylthio)butyl]morpholine lies in its specific molecular structure, which allows it to act as an effective intermediate in the synthesis of cell death regulators .

Biological Activity

Benzyl 4-morpholino-4-oxo-1-(phenylthio)butan-2-ylcarbamate is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and immunology. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy in various studies, and potential therapeutic applications.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

This structure includes a morpholino group, a phenylthio moiety, and a carbamate functional group, which contribute to its biological activity.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties. Studies have shown that it can inhibit the activity of Bcl-2 and Bcl-X proteins, which are crucial in regulating apoptosis in cancer cells. This inhibition is particularly relevant for treating various malignancies, including:

- Breast Cancer

- Colon Cancer

- Leukemia

- Lymphoma

In vitro studies demonstrate that certain derivatives of this compound exhibit cytotoxic effects against multiple cancer cell lines. For instance, compounds derived from this structure have shown potent activity against leukemia and solid tumors while maintaining a favorable safety profile .

Antibacterial and Antifungal Activity

The compound has also been evaluated for its antibacterial and antifungal activities. In a recent study involving synthesized derivatives, several compounds showed promising results against both Gram-positive and Gram-negative bacteria as well as fungal pathogens. Notably:

- Acinetobacter baumannii : Growth inhibition > 73%

- Escherichia coli : Growth inhibition > 95%

- Candida albicans : Growth inhibition > 93%

These findings suggest that this compound could be developed into effective antimicrobial agents .

The biological activity of this compound is primarily attributed to its ability to modulate apoptotic pathways through the inhibition of anti-apoptotic proteins like Bcl-2. This action leads to increased apoptosis in cancer cells, thereby reducing tumor growth. Additionally, its interaction with bacterial cell membranes may disrupt cellular integrity, contributing to its antibacterial effects .

Study 1: Anticancer Efficacy

A study conducted on various cancer cell lines demonstrated that derivatives of this compound exhibited significant growth inhibition at concentrations as low as 10 µM. Notably, compounds such as 5d and 5h showed remarkable antiproliferative effects against leukemia cell lines while exhibiting minimal cytotoxicity towards normal human cells .

Study 2: Antimicrobial Activity

In another investigation focusing on antimicrobial properties, synthesized derivatives were tested against a panel of bacteria and fungi. The results indicated that several compounds achieved high levels of growth inhibition without significant cytotoxicity to human cells, suggesting their potential for therapeutic applications in treating infections .

Summary of Findings

| Activity Type | Target Organisms/Cells | Efficacy Level |

|---|---|---|

| Anticancer | Various cancer cell lines | Significant growth inhibition at 10 µM |

| Antibacterial | Acinetobacter baumannii, E. coli | Growth inhibition > 95% |

| Antifungal | Candida albicans | Growth inhibition > 93% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.